molecular formula C19H23BrN2O2 B5059359 3-[1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-2-yl]pyridine

3-[1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-2-yl]pyridine

Cat. No.: B5059359
M. Wt: 391.3 g/mol
InChI Key: APWRCHCJBPFIFW-UHFFFAOYSA-N
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Description

3-[1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-2-yl]pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety, which is further substituted with a 5-bromo-2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-2-yl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-2-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-2-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups on the aromatic ring, along with the piperidine and pyridine moieties, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O2/c1-23-18-11-19(24-2)16(20)10-15(18)13-22-9-4-3-7-17(22)14-6-5-8-21-12-14/h5-6,8,10-12,17H,3-4,7,9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWRCHCJBPFIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCCCC2C3=CN=CC=C3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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